molecular formula C8H8FNO2 B13345581 2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid

2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid

Cat. No.: B13345581
M. Wt: 169.15 g/mol
InChI Key: RVCAZALKRZKEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid is a fluorinated organic compound that belongs to the class of pyridine derivatives. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid typically involves the fluorination of pyridine derivatives. . The reaction conditions often include the use of solvents like tetrahydrofuran and bases to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the fluorine atom or modifying the acetic acid moiety.

Scientific Research Applications

2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-methylpyridin-3-yl)acetic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing nature of fluorine can enhance binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom and the acetic acid moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-fluoro-2-(4-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C8H8FNO2/c1-5-2-3-10-4-6(5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12)

InChI Key

RVCAZALKRZKEIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.